![molecular formula C9H10N2O B11919515 7-Methoxy-2-methylpyrazolo[1,5-A]pyridine](/img/structure/B11919515.png)
7-Methoxy-2-methylpyrazolo[1,5-A]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-2-methylpyrazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyridine family.
Preparation Methods
The synthesis of 7-Methoxy-2-methylpyrazolo[1,5-A]pyridine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7. Industrial production methods often employ microwave irradiation to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
7-Methoxy-2-methylpyrazolo[1,5-A]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
7-Methoxy-2-methylpyrazolo[1,5-A]pyridine has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s photophysical properties make it useful in bioimaging and as a fluorescent probe.
Mechanism of Action
The mechanism by which 7-Methoxy-2-methylpyrazolo[1,5-A]pyridine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to inhibit enzymes involved in cell proliferation. The compound’s photophysical properties are a result of intramolecular charge transfer processes, which are influenced by the presence of electron-donating or electron-withdrawing groups on the fused ring .
Comparison with Similar Compounds
7-Methoxy-2-methylpyrazolo[1,5-A]pyridine can be compared to other pyrazolo[1,5-A]pyridine derivatives, such as:
- 2-Methylpyrazolo[1,5-A]pyridine
- 7-Methoxy-2-phenylpyrazolo[1,5-A]pyridine
- 7-Methoxy-2-chloropyrazolo[1,5-A]pyridine
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and applications.
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
7-methoxy-2-methylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C9H10N2O/c1-7-6-8-4-3-5-9(12-2)11(8)10-7/h3-6H,1-2H3 |
InChI Key |
DYVHJGKJPYKSMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1)C=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11919432.png)
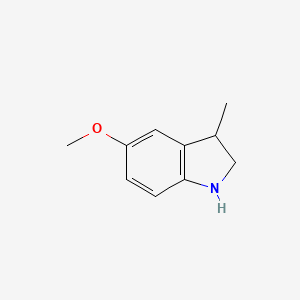
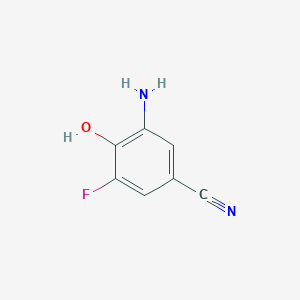
![6-Oxaspiro[2.5]octane-4-carboxylic acid](/img/structure/B11919448.png)
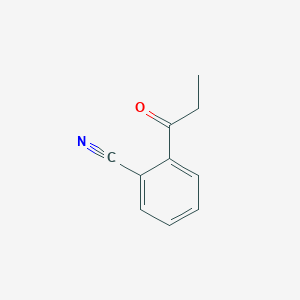
![Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate](/img/structure/B11919452.png)
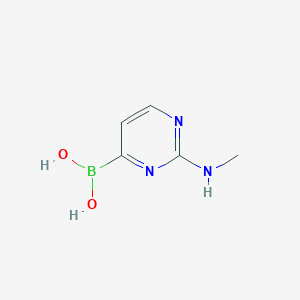


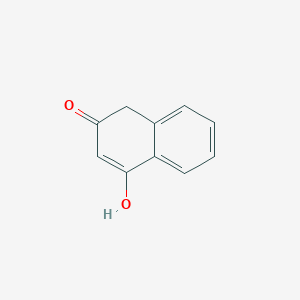
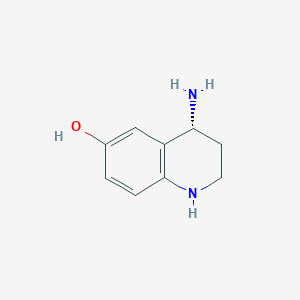


![1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11919500.png)
